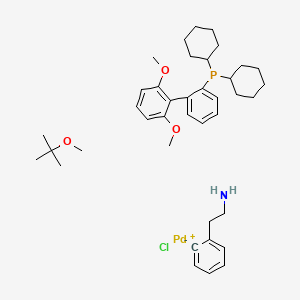
SPhos Palladacycle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPhos Palladacycle is a useful research compound. Its molecular formula is C34H45ClNO2PPd and its molecular weight is 672.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
SPhos Palladacycles have found significant application in catalyzing various organic synthesis reactions. They have been instrumental in facilitating carbon-carbon coupling reactions like the Suzuki-Miyaura, Sonogashira, Stille, Heck, Glaser-type, and Kumada reactions in both aqueous and organic media (Susanto et al., 2012). Additionally, their use in asymmetric synthesis has been explored, highlighting their potential in creating chiral phosphines with a variety of functional groups, which can be applied in cancer research (Chew & Leung, 2016).
Application in Suzuki Coupling Reactions
SPhos Palladacycles have shown exceptional efficacy in Suzuki coupling reactions. They have been utilized in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, producing desired products with good yields (Xiao et al., 2015). Also, water-soluble SPhos-palladacycles have been used as catalysts for amination and Suzuki coupling of aryl chlorides in water, demonstrating high efficiency in these coupling reactions (Han et al., 2016).
Advances in Asymmetric Induction and Catalysis
Chiral SPhos Palladacycles have been applied in transition-metal catalysis to achieve asymmetric induction, a crucial aspect in the synthesis of bioactive compounds. The influence of the C−Pd bond in these palladacycles on their catalytic activity has been extensively studied, revealing that reaction selectivity can be manipulated by choosing appropriate sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014).
Exploration in Cancer Research
SPhos Palladacycles have been explored for their potential in cancer research. For example, their biological effects on A2780 ovarian carcinoma cells were studied, demonstrating selective cytotoxicity and the ability to induce apoptosis and autophagy in these cells. Their impact on angiogenesis, a key factor in cancer progression, has also been investigated, showing that they can exert either pro- or antiangiogenic effects, which could be significant in various clinical applications (Reigosa-Chamorro et al., 2021).
Facilitating Novel Organic Reactions
SPhos Palladacycles have enabled the development of novel organic reactions, such as palladium-catalyzed C(sp3)-H amination reactions and the synthesis of indolines, essential in many pharmaceutical targets (Sun et al., 2019).
Mécanisme D'action
Target of Action
The primary target of SPhos Palladacycle is the catalysis of cross-coupling reactions . It is used as a versatile 4th generation palladium precatalyst developed by the Buchwald group . The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
This compound interacts with its targets through a process known as cyclopalladation . This process involves the formation of a palladacycle intermediate, which is crucial for the catalytic activity of the compound . The palladacycle intermediate exhibits ligand-induced chirality, providing a significant opportunity to investigate the stereochemical process and the ligand effect in asymmetric C-H functionalization .
Biochemical Pathways
This compound affects the biochemical pathway of C(sp3)-H functionalization . It plays a key role in the enantioselective β-C(sp3)-H arylation of carboxylic acids . The C(sp3)-H palladation step is irreversible, representing the enantioselectivity-determining step to form diastereomeric palladacycles .
Result of Action
The molecular effect of this compound’s action is the formation of new C-C or C-N bonds through cross-coupling reactions
Analyse Biochimique
Biochemical Properties
SPhos Palladacycle plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is complex and involves the formation of bonds between the this compound and the biomolecules .
Cellular Effects
It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a palladium precatalyst . It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is known that it is used as a palladium precatalyst in biochemical reactions .
Metabolic Pathways
This compound is involved in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes or cofactors in this metabolic pathway .
Transport and Distribution
It is known that it is used as a palladium precatalyst in biochemical reactions .
Subcellular Localization
It is known that it is used as a palladium precatalyst in biochemical reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of SPhos Palladacycle involves the reaction of SPhos ligand with Pd(OAc)2 in the presence of a base. The reaction is carried out in a solvent under an inert atmosphere.", "Starting Materials": [ "SPhos ligand", "Pd(OAc)2", "Base", "Solvent" ], "Reaction": [ "Add SPhos ligand to a flask under an inert atmosphere", "Add Pd(OAc)2 to the flask and stir the mixture", "Add a base to the flask and stir the mixture", "Add a solvent to the flask and stir the mixture", "Heat the mixture to a specific temperature and stir for a specific time", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry under vacuum" ] } | |
Numéro CAS |
1028206-58-7 |
Formule moléculaire |
C34H45ClNO2PPd |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
RUWSWVWKRCXWAA-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of the water-soluble palladacycles discussed in the paper?
A1: The research focuses on the synthesis and characterization of novel water-soluble palladacycles containing hydroxymethyl groups. These palladacycles demonstrate catalytic activity in two key reactions:
- Amination reactions: The palladacycles successfully catalyzed the coupling of aryl bromides with morpholine, showcasing their potential for forming carbon-nitrogen bonds. []
- Suzuki-Miyaura coupling reactions: The compounds also catalyzed the coupling of aryl bromides with phenylboronic acid in water, highlighting their ability to facilitate carbon-carbon bond formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


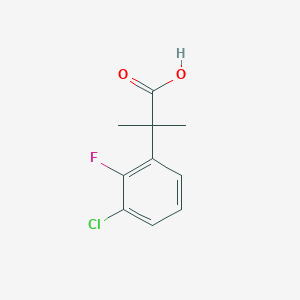
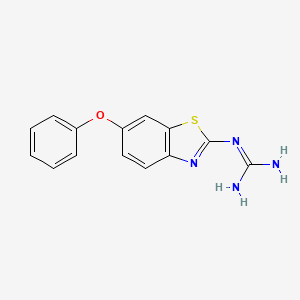
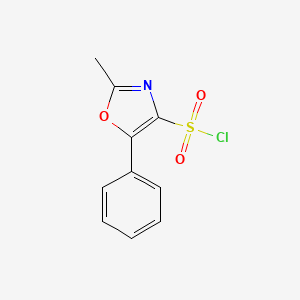
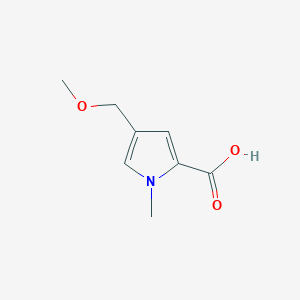
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)
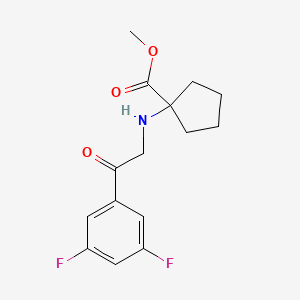
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
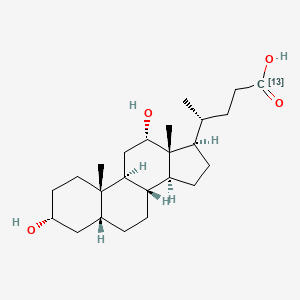


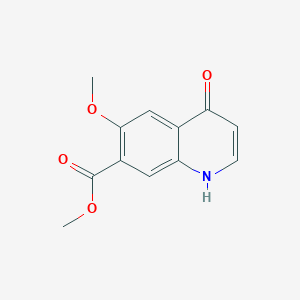
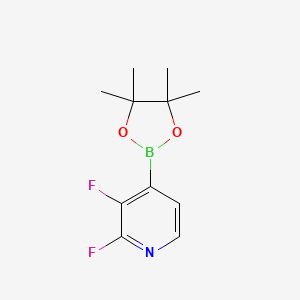
![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)
